molecular formula C11H15NO B008672 (S)-1-Benzyl-3-pyrrolidinol CAS No. 101385-90-4

(S)-1-Benzyl-3-pyrrolidinol

Cat. No. B008672
M. Wt: 177.24 g/mol
InChI Key: YQMXOIAIYXXXEE-NSHDSACASA-N
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Patent
US07141412B2

Procedure details

It has been found that alkane-degrading microorganisms are excellent biocatalysts for the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxy-pyrrolidine. Examples are bacteria degrading n-alkane containing 4 or more C-atoms. By screening with a microtiter plate, 25 of a set of 70 strains degrading n-hexane, n-octane, n-decane, or n-dodedane, were found to be able to catalyse this hydroxylation (example 5). The enantioselectivity and relative activity of 14 selected alkane-degrading strains are shown in table 3 (example 6). Hydroxylation of N-benzylpyrrolidine with Pseudomonas putida P1 gave (R)-N-benzyl-3-hydroxypyrrolidine in 62% e.e.; hydroxylation of N-benzylpyrrolidine with the isolate HXN-1100 gave (R)-N-benzyl-3-hydroxypyrrolidine in 70% e.e.; surprisingly, hydroxylation of N-benzylpyrrolidine with the isolate HXN-200 gave (S)-N-benzyl-3-hydroxypyrrolidine in 53% e.e. (Pseudomonas putida P1 was isolated with n-octane as carbon source by van Beilen, J., ETH Zurich; the isolates HXN-1100 and HXN-200 were isolated with n-hexane as carbon source by Engesser, K.-H. and Plaggemeier, Th., University of Stuttgart; all these strains are in the strain collection of institute of Biotechnology, ETH Zurich).
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
n-alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
70
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(N1CCCC1)C1C=CC=CC=1.[CH2:13]([N:20]1[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CCCCCCCC.CCCCCCCCCC>CCCCCC>[CH2:13]([N:20]1[CH2:24][CH2:23][C@@H:22]([OH:25])[CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Step Six
Name
n-alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
70
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC
Step Ten
Name
14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@@H](CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07141412B2

Procedure details

It has been found that alkane-degrading microorganisms are excellent biocatalysts for the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxy-pyrrolidine. Examples are bacteria degrading n-alkane containing 4 or more C-atoms. By screening with a microtiter plate, 25 of a set of 70 strains degrading n-hexane, n-octane, n-decane, or n-dodedane, were found to be able to catalyse this hydroxylation (example 5). The enantioselectivity and relative activity of 14 selected alkane-degrading strains are shown in table 3 (example 6). Hydroxylation of N-benzylpyrrolidine with Pseudomonas putida P1 gave (R)-N-benzyl-3-hydroxypyrrolidine in 62% e.e.; hydroxylation of N-benzylpyrrolidine with the isolate HXN-1100 gave (R)-N-benzyl-3-hydroxypyrrolidine in 70% e.e.; surprisingly, hydroxylation of N-benzylpyrrolidine with the isolate HXN-200 gave (S)-N-benzyl-3-hydroxypyrrolidine in 53% e.e. (Pseudomonas putida P1 was isolated with n-octane as carbon source by van Beilen, J., ETH Zurich; the isolates HXN-1100 and HXN-200 were isolated with n-hexane as carbon source by Engesser, K.-H. and Plaggemeier, Th., University of Stuttgart; all these strains are in the strain collection of institute of Biotechnology, ETH Zurich).
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
n-alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
70
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(N1CCCC1)C1C=CC=CC=1.[CH2:13]([N:20]1[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CCCCCCCC.CCCCCCCCCC>CCCCCC>[CH2:13]([N:20]1[CH2:24][CH2:23][C@@H:22]([OH:25])[CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Step Six
Name
n-alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
70
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC
Step Ten
Name
14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@@H](CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07141412B2

Procedure details

It has been found that alkane-degrading microorganisms are excellent biocatalysts for the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxy-pyrrolidine. Examples are bacteria degrading n-alkane containing 4 or more C-atoms. By screening with a microtiter plate, 25 of a set of 70 strains degrading n-hexane, n-octane, n-decane, or n-dodedane, were found to be able to catalyse this hydroxylation (example 5). The enantioselectivity and relative activity of 14 selected alkane-degrading strains are shown in table 3 (example 6). Hydroxylation of N-benzylpyrrolidine with Pseudomonas putida P1 gave (R)-N-benzyl-3-hydroxypyrrolidine in 62% e.e.; hydroxylation of N-benzylpyrrolidine with the isolate HXN-1100 gave (R)-N-benzyl-3-hydroxypyrrolidine in 70% e.e.; surprisingly, hydroxylation of N-benzylpyrrolidine with the isolate HXN-200 gave (S)-N-benzyl-3-hydroxypyrrolidine in 53% e.e. (Pseudomonas putida P1 was isolated with n-octane as carbon source by van Beilen, J., ETH Zurich; the isolates HXN-1100 and HXN-200 were isolated with n-hexane as carbon source by Engesser, K.-H. and Plaggemeier, Th., University of Stuttgart; all these strains are in the strain collection of institute of Biotechnology, ETH Zurich).
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
n-alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
70
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(N1CCCC1)C1C=CC=CC=1.[CH2:13]([N:20]1[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CCCCCCCC.CCCCCCCCCC>CCCCCC>[CH2:13]([N:20]1[CH2:24][CH2:23][C@@H:22]([OH:25])[CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Step Six
Name
n-alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
70
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC
Step Ten
Name
14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@@H](CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.